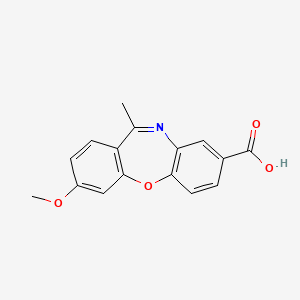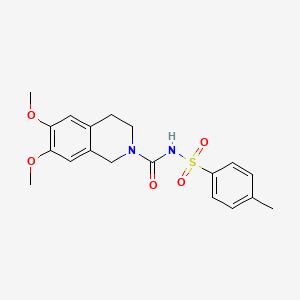
6,7-dimethoxy-N-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dimethoxy-N-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-2-carboxamide is a member of isoquinolines.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The compound 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline, a related derivative, was synthesized using the Pummerer reaction. The use of boron trifluoride diethyl etherate as an additive was crucial for successful cyclization, indicating a potential method for synthesizing related compounds (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001).
Derivative Synthesis : The reaction of ethyl 6',7'-dimethoxy-3'Н-spiro[isoquinoline-1,4'-cyclopentane]-1'-carboxylate with ammonia and isopropylamine led to the production of dihydroisoquinoline carboxamides. This represents another approach for synthesizing related derivatives (Aghekyan & Panosyan, 2016).
Chemical Structure Exploration : The synthesis of new substituted acetamide derivatives of 6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[isoquinoline-1,4'-cyclopentane]-1'-carboxamide demonstrates the exploration of chemical structures related to the target compound (Aghekyan, Mkryan, & Panosyan, 2019).
Potential Applications in Pharmacology
Anticonvulsant Properties : Research on 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides, compounds closely related to the target, revealed potent anticonvulsant effects in various animal models of epilepsy. This indicates a possible application in treating neurological disorders (Gitto et al., 2009).
Structure-Activity Relationships (SAR) : The synthesis and evaluation of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline anticonvulsants provided insights into SAR, which could be relevant for developing new therapeutic agents related to the target compound (Gitto, De Luca, Ferro, Agnello, Russo, De Sarro, & Chimirri, 2010).
properties
Product Name |
6,7-dimethoxy-N-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-2-carboxamide |
|---|---|
Molecular Formula |
C19H22N2O5S |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
6,7-dimethoxy-N-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-2-carboxamide |
InChI |
InChI=1S/C19H22N2O5S/c1-13-4-6-16(7-5-13)27(23,24)20-19(22)21-9-8-14-10-17(25-2)18(26-3)11-15(14)12-21/h4-7,10-11H,8-9,12H2,1-3H3,(H,20,22) |
InChI Key |
PWSGCDSECYVGNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



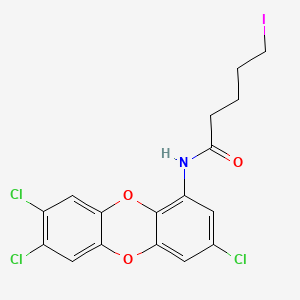
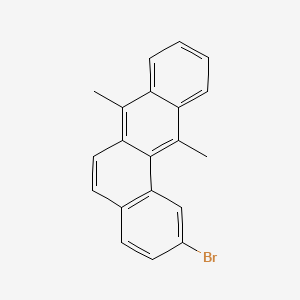

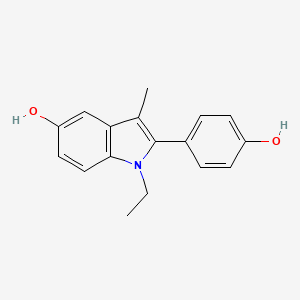
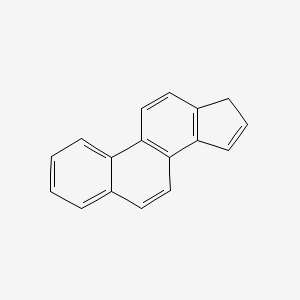

![(3aS,4S,7R,7aR)-7-hydroxy-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione](/img/structure/B1206674.png)

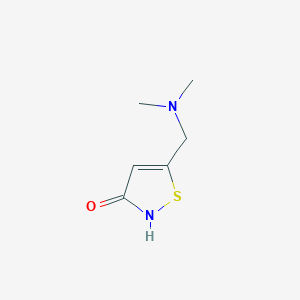

![5-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1206681.png)
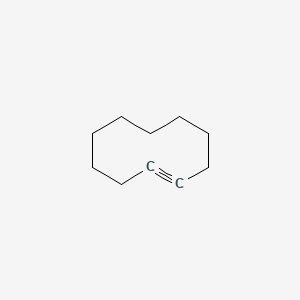
![Bicyclo[4.2.0]octa-2,4-diene](/img/structure/B1206685.png)
